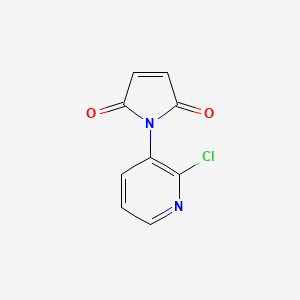

1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(2-chloropyridin-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJJPDZQLVCNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381733 | |

| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278610-39-2 | |

| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of N-Substituted Amidrazones with Maleic Anhydride Derivatives

A prominent method involves reacting N3-substituted amidrazones bearing the 2-chloro-3-pyridyl group with cyclic anhydrides such as 2,3-dimethylmaleic anhydride. This approach yields 1H-pyrrole-2,5-dione derivatives efficiently under controlled conditions.

- Reaction conditions: Typically performed in solvents like toluene, chloroform, or diethyl ether.

- Temperature: Best yields (75–95%) are obtained at the boiling points of chloroform or toluene, significantly faster than at room temperature.

- Time: Reaction times vary but are generally shorter at elevated temperatures.

- Solvent effect: Some derivatives require specific solvents for optimal yield; for example, certain compounds form only in diethyl ether at room temperature, possibly due to steric hindrance from substituents.

This method has been shown to exclusively form the pyrrole-2,5-dione ring system without side formation of triazole or other heterocycles, indicating a selective cyclization pathway facilitated by the anhydride used.

Reaction of Methyl 2-chloro-3-oxobutanoate with Hydrazine Derivatives

Another route involves the condensation of methyl 2-chloro-3-oxobutanoate with hydrazine or hydrazine derivatives to form hydrazones, which upon further treatment cyclize to give pyrrole-2,5-dione structures.

- Step 1: Addition of 1,1-dimethylethyl hydrazinecarboxylate to methyl 2-chloro-3-oxobutanoate in ether at room temperature for 18 hours, yielding hydrazone intermediates.

- Step 2: Heating the hydrazone in acetic acid with sulfuric acid catalysis at 80°C for 2.5 hours promotes cyclization to the pyrrole-2,5-dione ring.

- Purification: Organic layer extraction and chromatographic purification yield the target dione compound.

Friedel-Crafts Acylation and Subsequent Cyclization

In some cases, substituted pyrroles such as methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate undergo acylation with benzoyl chlorides or related acyl chlorides in the presence of Lewis acids like aluminum chloride at low temperatures (-78°C to -30°C). The acylated intermediates are then subjected to oxidation or cyclization steps to form the pyrrole-2,5-dione derivatives.

- Oxidizing agents: Peracids such as 3-chlorobenzeneperoxoic acid may be used to oxidize sulfide groups to sulfoxides or sulfones if present.

- Reaction solvents: Dichloromethane or inert solvents are preferred.

- Temperature control: Critical to avoid side reactions and ensure regioselectivity.

Reaction Conditions and Optimization

The yields and purity of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione depend strongly on:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Solvent | Toluene, chloroform, diethyl ether | Solvent choice affects yield and reaction time |

| Temperature | 25°C to reflux (boiling point of solvent) | Elevated temperatures speed reaction |

| Reaction time | 1 hour to 24 hours | Longer times at lower temperatures needed |

| Catalyst/Acid | Lewis acids (AlCl3), sulfuric acid (for cyclization) | Catalysts promote acylation and ring closure |

| Oxidizing agents | 3-chlorobenzeneperoxoic acid | For oxidation of sulfur-containing intermediates |

| Purification | Chromatography on silica gel, crystallization | Ensures isolation of pure compound |

Research Findings and Structural Confirmation

- The synthesized compounds show typical pyrrole-2,5-dione bond lengths and angles consistent with literature values.

- The 2-chloro-3-pyridyl substituent is confirmed by NMR and mass spectrometry.

- X-ray crystallography of related derivatives confirms the ring structure and substituent orientation.

- The reaction pathways favor exclusive formation of the pyrrole-2,5-dione ring with minimal side products when using 2,3-dimethylmaleic anhydride or similar cyclic anhydrides.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Amidrazone + 2,3-dimethylmaleic anhydride | N3-substituted amidrazones with 2-chloro-3-pyridyl | Toluene/chloroform/ether, reflux or boiling point | 75–95% | Selective formation of pyrrole-2,5-dione |

| Hydrazone formation and cyclization | Methyl 2-chloro-3-oxobutanoate + hydrazine derivatives | Ether, room temp; then acetic acid + H2SO4, 80°C | Moderate | Two-step process with isolation of intermediates |

| Friedel-Crafts acylation + oxidation | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + acyl chloride | AlCl3, low temp; oxidation with peracid | Variable | Requires careful temperature control |

| Pd-catalyzed cross-coupling | Iodo-substituted pyrrole derivatives + aryl/alkene | Pd(OAc)2, triphenylphosphine, base, DMF, 80°C | Moderate | For introduction of aryl substituents |

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is its potential as an antitumor agent. Research has shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, a study highlighted that certain derivatives demonstrated significant antiproliferative activity against colon cancer cell lines such as HCT-116 and SW-620, with GI50 values ranging from to M .

Polymer Chemistry

In material science, 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is utilized as a building block for synthesizing novel polymers. Its maleimide functional group allows for Diels-Alder reactions and other polymerization techniques that can enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antitumor Development

A study conducted on the synthesis of 4-amino derivatives of pyrrole compounds demonstrated that modifications to the structure significantly influenced their biological activity. The introduction of different side groups affected their ability to inhibit cancer cell proliferation and interact with lipid bilayers . This research underscores the importance of structural diversity in developing effective antitumor agents.

Case Study 2: Polymer Synthesis

Another study explored the use of N-(2-chloro-3-pyridyl)maleimide in creating functionalized polymers for biomedical applications. The resulting materials exhibited enhanced biocompatibility and mechanical properties suitable for drug delivery systems . The versatility of this compound in polymer chemistry highlights its potential for innovation in material science.

Comparative Data Table

| Property/Study | Antitumor Activity | Polymer Chemistry |

|---|---|---|

| Target | EGFR & VEGFR2 | Functionalized Polymers |

| Mechanism | Inhibition of cell proliferation | Diels-Alder reactions |

| Key Findings | GI50 values < M against colon cancer cells | Enhanced biocompatibility and mechanical properties |

Mechanism of Action

The mechanism of action of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 138949-31-2)

- Substituent : 6-Methoxy-3-pyridyl group.

- Molecular Weight : 204.18 g/mol .

- Key Differences: The methoxy group at the pyridine’s 6-position is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound.

Phenyl-Substituted Maleimides

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione (CAS 1203-24-3)

- Substituent : 2-Chlorophenyl group.

- Molecular Weight : 207.61 g/mol .

- Key Differences : Replacing the pyridine ring with a phenyl group eliminates the nitrogen’s polarity, reducing water solubility. The chloro substituent at the ortho position increases steric hindrance compared to the target compound’s meta-chloro-pyridyl group.

1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 155873-64-6)

- Substituent : 4-Chloro-3-nitrophenyl group.

- Molecular Weight : 252.61 g/mol .

- Key Differences : The nitro group is a stronger electron-withdrawing group than chlorine, significantly reducing electron density on the aromatic ring. This compound is likely more reactive in electrophilic substitutions compared to the target compound.

Functionalized Aryl Maleimides

1-(3-Chloro-2-methyl-phenyl)pyrrole-2,5-dione

- Substituent : 3-Chloro-2-methylphenyl group.

- The combined chloro and methyl substituents create a mixed electronic profile (electron-withdrawing and donating) .

1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- Substituent : 2,4-Difluorophenyl group.

- Key Differences : Fluorine’s high electronegativity and small atomic radius enhance metabolic stability compared to chlorine. This compound may exhibit improved pharmacokinetic properties .

Biological Activity

1-(2-Chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 278610-39-2, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H5ClN2O2

- Molecular Weight : 208.6 g/mol

- Structure : The compound features a pyrrole ring substituted with a chloro-pyridine moiety, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses.

- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.

The biological activity of 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione is primarily attributed to its interactions with specific molecular targets:

- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases like EGFR and VEGFR2, which are implicated in cancer progression.

- Membrane Interaction : Studies suggest that these compounds can integrate into lipid bilayers, affecting membrane dynamics and receptor interactions.

Case Study 1: Antitumor Activity

A study focused on the synthesis of various pyrrole derivatives demonstrated that one compound significantly inhibited the proliferation of colon cancer cell lines (HCT-116 and SW-620) with GI50 values around M. The mechanism involved interaction with ATP-binding sites on growth factor receptors, leading to reduced tumor growth in vivo models .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of related pyrrole compounds. The study found that at concentrations of 10 µg/mL and 50 µg/mL, these compounds did not induce apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), they exhibited slight toxicity .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antitumor | Inhibits growth in colon cancer cell lines; effective against EGFR/VEGFR2. |

| Anti-inflammatory | Low toxicity at therapeutic doses; potential for modulating inflammatory pathways. |

| Antimicrobial | Exhibits activity against various bacterial strains (specific data not detailed). |

Q & A

Q. What are the established synthetic routes for 1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

Synthesis typically involves cyclization reactions using substituted pyridine precursors. For example, analogous compounds like 1-(2-chlorophenyl)pyrrole-2,5-dione (CAS 1203-24-3) are synthesized via base-assisted cyclization of hydroxy-pyrrolone intermediates with aromatic amines or phenols . Key steps include:

- Reagent selection : Use of aromatic amines (e.g., aniline) or phenolic derivatives for substituent introduction.

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/benzene) achieves >95% purity .

- Yield optimization : Adjusting reaction temperature (e.g., 80–100°C) and stoichiometric ratios of reactants. Lower yields (e.g., 46% vs. 63%) may arise from steric hindrance or electron-withdrawing substituents .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- 1H/13C NMR : Characteristic peaks for the pyrrolidone ring (δ ~6.5–7.5 ppm for protons, ~170–180 ppm for carbonyl carbons) and pyridyl/chlorine substituents .

- HRMS : Validates molecular weight (e.g., theoretical vs. observed m/z values within ±0.005 Da) .

- FTIR : Confirms carbonyl stretches (~1700–1750 cm⁻¹) and C–Cl vibrations (~550–650 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyridyl and pyrrolidone rings) .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- Melting point analysis : Compare observed values (e.g., 138–211°C for analogs) with literature data to detect impurities .

- TLC : Monitor reactions using silica plates (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, pyridyl) influence the compound’s reactivity in cyclization reactions?

- Electron-withdrawing groups (e.g., Cl on pyridine): Increase electrophilicity of the carbonyl group, accelerating nucleophilic attack but potentially reducing regioselectivity .

- Steric effects : Bulkier substituents (e.g., 4-chlorophenyl vs. 2-chlorophenyl) lower yields due to hindered transition states .

- Mechanistic insights : Density functional theory (DFT) calculations can model transition states and predict substituent effects on reaction pathways.

Q. How can conflicting NMR data (e.g., split signals or unexpected shifts) be resolved during structural characterization?

- Decoupling experiments : Identify coupling between protons (e.g., pyrrolidone ring vs. pyridyl protons) .

- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) that cause signal broadening .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1-(2-methoxyphenyl)pyrrole-2,5-dione, δ 7.2–7.8 ppm for aromatic protons) .

Q. What are the potential applications of this compound in materials science or medicinal chemistry?

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling points or solubility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.